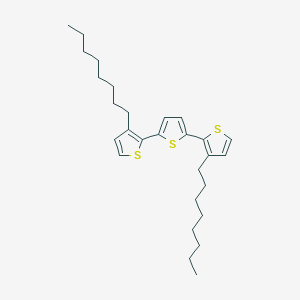

3,3''-二辛基-2,2':5',2''-三噻吩

描述

3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is a polymer that has been used for the fabrication of organic field effect transistors . It has been fractionated into five fractions distinctly differing in their molecular weights (Mn), with the goal of determining the influence of the degree of polymerization (DPn) on its principal physicochemical parameters .

Synthesis Analysis

The synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene involves oxidative polymerization with FeCl3 . The polymer is obtained from its corresponding monomer and has been fractionated into five fractions of reduced polydispersity, covering the Mn range from 1.50 kDa to 10.50 kDa .Molecular Structure Analysis

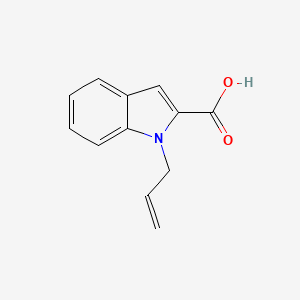

The molecular formula of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is C28H40S3 . The molecular weight is 472.812 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include the reaction of 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include a density of 1.0±0.1 g/cm3, a boiling point of 564.7±50.0 °C at 760 mmHg, and a flash point of 224.8±16.3 °C .科学研究应用

电子和电化学性质

3,3''-二辛基-2,2':5',2''-三噻吩在聚合后表现出显著的电子和电化学性质。Pokrop 等人 (2006) 和 Verilhac 等人 (2006) 的研究表明,这种聚合物的分子量对其电子特性有很大影响,如电荷载流子迁移率、电化学掺杂和光谱性质。这些发现对于开发电子和电化学器件至关重要 (Pokrop 等,2006),(Verilhac 等,2006)。

光伏应用

Pokrop 等人 (2009) 指出,该材料在光伏应用中显示出潜力。他们研究了将 CdSe 纳米晶体与三噻吩(包括 3,3''-二辛基-2,2':5',2''-三噻吩衍生物)相结合的杂化物的性质。这项研究对于推进太阳能技术至关重要 (Pokrop 等,2009)。

超分子组织

Jaroch 等人 (2010) 的研究探索了 3,3''-二辛基-2,2':5',2''-三噻吩低聚物的超分子组织,揭示了分子结构如何影响二维排列。这对于理解和设计分子自组装过程非常重要 (Jaroch 等,2010)。

作用机制

Target of Action

3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is primarily used in the fabrication of organic field effect transistors . Its primary targets are the electronic and electrochemical properties of these devices .

Mode of Action

The compound interacts with its targets by influencing the charge carrier mobility, which is one of the most important parameters of field effect transistors . The degree of polymerization (DPn) of the compound has a pronounced influence on the charge carriers’ mobility .

Biochemical Pathways

The compound affects the electronic, electrochemical, and spectroelectrochemical properties of the devices it is used in . As the molecular weight of the compound increases, there is an increasing bathochromic shift of the band originating from the π–π* transition in the neutral polymer .

Result of Action

The most significant result of the compound’s action is the increase in the charge carriers’ mobility in the field effect transistors it is used in . A fourfold increase in DPn results in an increase of the carriers’ mobility by more than 3 orders of magnitude .

Action Environment

The action, efficacy, and stability of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene are influenced by environmental factors such as the degree of polymerization and the molecular weight of the compound . These factors can be controlled during the preparation of electronic and electrochemical devices to optimize the compound’s performance .

未来方向

The future directions of research on 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene could involve further exploration of its use in the fabrication of organic field effect transistors, given its influence on the mobility of charge carriers . Additionally, further studies could be conducted to explore the influence of the degree of polymerization on its physicochemical parameters .

属性

IUPAC Name |

2,5-bis(3-octylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQQLXSHIGYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)

![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)

![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)